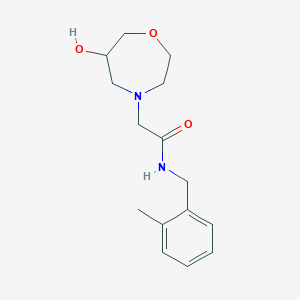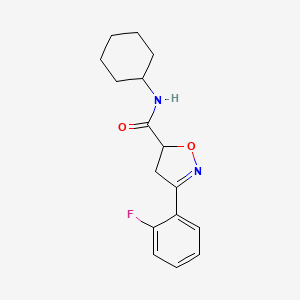![molecular formula C19H12FN3O3 B5545234 N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)
N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes starting from basic organic or inorganic compounds to achieve the desired structure, such as the synthesis of oxadiazole derivatives, which may involve condensation reactions, ring closure, and functional group transformations. These processes are meticulously designed to introduce specific functional groups at desired positions in the molecule, enhancing its biological or physical properties (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure is often confirmed through spectroscopic methods such as NMR, IR, Mass spectrometry, and crystallographic studies, providing detailed insights into the compound's atomic arrangement. For example, single-crystal X-ray diffraction studies have been used to confirm the structure of synthesized compounds, revealing their crystal system and lattice parameters, which are crucial for understanding the molecule's geometric and electronic properties (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical properties include the compound's reactivity with other chemicals, stability under various conditions, and potential for participating in further chemical transformations. Oxadiazole derivatives, for instance, have been evaluated for their antimicrobial properties, indicating their reactivity and potential application in developing new antimicrobial agents (Parikh & Joshi, 2014).
科学的研究の応用
Anticancer Evaluation
Researchers have synthesized derivatives similar to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, evaluating their anticancer activities against various cancer cell lines. For example, a series of substituted benzamides, bearing structural resemblance, demonstrated moderate to excellent anticancer activity across different cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antiplasmodial Activities
Compounds related to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been assessed for their activity against Plasmodium falciparum strains, revealing promising antiplasmodial activities. The structural features, particularly the acyl moiety, significantly influenced the activity against blood stages of malaria-causing parasites, with specific benzamides showing high efficacy (Hermann et al., 2021).
Bio-imaging Applications
A phenoxazine-based fluorescent chemosensor, structurally related to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, was developed for the detection of Cd2+ and CN− ions. This chemosensor demonstrated potential as a biomarker for detecting Cd2+ in live cells and zebrafish larvae, highlighting its application in bio-imaging and environmental monitoring (Ravichandiran et al., 2020).
Electrochromic Materials
The influence of structural manipulation on physical properties has been studied in six-membered polyimides, incorporating components similar to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. These materials displayed significant electrochromic performances, suggesting their use in electrochromic devices (Constantin et al., 2019).
Molecular Structure and Reactivity
Detailed molecular structure, FT-IR spectra, and reactivity analyses of compounds structurally akin to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been conducted using DFT theory calculations. These studies aimed to understand the kinetic stability and reactivity, providing insights into the electronic structure and potential applications of such compounds in various scientific domains (Dhonnar et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3/c20-14-7-3-13(4-8-14)19-22-17(23-26-19)12-5-9-15(10-6-12)21-18(24)16-2-1-11-25-16/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPVNWGKMFKOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6671121 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)


![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)